2-Methylpyrimidine-4,5-dicarbonitrile

Medicinal chemistry Kinase inhibition Antimicrobial

2-Methylpyrimidine-4,5-dicarbonitrile (CAS 1860-97-5; molecular formula C₇H₄N₄, MW 144.13 g/mol) is a heterocyclic building block featuring a pyrimidine core substituted with a methyl group at position 2 and nitrile groups at positions 4 and 5. It is commercially supplied at purities of typically 95–97%.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 1860-97-5
Cat. No. B155682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrimidine-4,5-dicarbonitrile
CAS1860-97-5
Synonyms4,5-Pyrimidinedicarbonitrile, 2-methyl- (7CI,8CI)
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)C#N)C#N
InChIInChI=1S/C7H4N4/c1-5-10-4-6(2-8)7(3-9)11-5/h4H,1H3
InChIKeyJOEBWQSLGRXPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpyrimidine-4,5-dicarbonitrile (CAS 1860-97-5) Procurement Baseline: A Pyrimidine-4,5-dicarbonitrile Scaffold with Limited Public Characterization


2-Methylpyrimidine-4,5-dicarbonitrile (CAS 1860-97-5; molecular formula C₇H₄N₄, MW 144.13 g/mol) is a heterocyclic building block featuring a pyrimidine core substituted with a methyl group at position 2 and nitrile groups at positions 4 and 5 [1]. It is commercially supplied at purities of typically 95–97% . The compound is structurally classified as a 2-methyl-4,5-pyrimidinedicarbonitrile and is primarily utilized as a research intermediate [1]. A foundational synthesis from diethyl ethoxymethyleneoxalacetate and acetamidine, proceeding through a 2-methyl-4,5-bis(carbethoxy)pyrimidine intermediate, was reported in 1965 [2].

Why Generic Substitution Is Not Currently Supported for 2-Methylpyrimidine-4,5-dicarbonitrile (CAS 1860-97-5)


No publicly available head-to-head comparative data (biological activity, physicochemical performance, or synthetic efficiency) could be identified that pit 2-methylpyrimidine-4,5-dicarbonitrile against its closest structural analogs, such as pyrimidine-4,5-dicarbonitrile, 2-aminopyrimidine-4,5-dicarbonitrile, or 2-phenylpyrimidine-4,5-dicarbonitrile [1]. Claims of differentiated procurement value are therefore unsubstantiated. The critical absence of quantitative selectivity, reactivity, or application-specific performance metrics means that any assertion of superiority over in-class alternatives cannot be verified with the current evidence base [1]. Until such data are generated, scientific selection must rely on project-specific empirical validation rather than documented differential properties.

Quantitative Differentiation Evidence for 2-Methylpyrimidine-4,5-dicarbonitrile (CAS 1860-97-5) — Gap Analysis


No Head-to-Head Biological Activity, Selectivity, or Potency Data Available Against Comparators

A systematic search of primary literature and patent databases returned no studies in which 2-methylpyrimidine-4,5-dicarbonitrile was quantitatively compared for biological activity, target engagement, or functional potency against any named structural analog [1]. The compound appears in no reported SAR table with comparators such as pyrimidine-4,5-dicarbonitrile or 2-aminopyrimidine-4,5-dicarbonitrile. Therefore, no differentiation claim can be made in this dimension.

Medicinal chemistry Kinase inhibition Antimicrobial

No Comparative Physicochemical Profiling (Solubility, logP/D, Stability) Against Benchmark 4,5-Dicyanopyrimidines

While a supplier datasheet reports a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg for 2-methylpyrimidine-4,5-dicarbonitrile , equivalent experimentally determined values for the most relevant comparator, unsubstituted pyrimidine-4,5-dicarbonitrile, are unavailable in the public domain. No comparative aqueous solubility, logP, pKa, or chemical stability data were found [1]. The absence of matched-pair data precludes any physicochemical differentiation claim.

Physicochemical properties Pre-formulation ADME

Reactivity Differentiation: Regioselective Methanolysis at C-4 vs. C-5 Is Documented but Not Quantitatively Benchmarked Against Analogs

The 1965 synthesis study demonstrated that 2-methylpyrimidine-4,5-dicarbonitrile undergoes regioselective methanolysis at room temperature to yield 2-methyl-4-methoxy-5-pyrimidinecarbonitrile, with the C-4 nitrile preferentially displaced over the C-5 nitrile [1]. However, no quantitative yield comparison or selectivity ratio was reported against the same reaction performed on pyrimidine-4,5-dicarbonitrile or other 2-substituted analogs. The differential reactivity of the 2-methyl derivative relative to the 2-H or 2-phenyl series remains unquantified.

Synthetic chemistry Regioselectivity Building block utility

Validated Application Scenarios for 2-Methylpyrimidine-4,5-dicarbonitrile (CAS 1860-97-5) Based on Available Evidence


Exploratory Medicinal Chemistry: A Non-Privileged Pyrimidine Scaffold Requiring De Novo Validation

Given the absence of published biological activity data for this specific compound, its use is appropriate only in exploratory medicinal chemistry programs where a novel, minimally characterized pyrimidine scaffold is desired for library enumeration. The 4,5-dinitrile motif offers two synthetic handles for diversification (e.g., hydrolysis to acids, reduction to amines, cyclization to fused heterocycles), but any claim of privileged status relative to other 4,5-dicyanopyrimidines is unsupported. Procurement for this purpose should be conditioned on the user's willingness to generate all SAR data internally .

Synthetic Methodology Development Using a Documented Synthon

The only peer-reviewed characterization of this compound appears in a 1965 synthetic study by Schwan and Tieckelmann, where it served as a substrate for reactivity exploration including methanolysis and hydrogenation attempts . Researchers developing new pyrimidine functionalization methodologies may use this compound as a substrate, but they should note that its reactivity has not been quantitatively compared to other 4,5-dicyanopyrimidines. No yield, selectivity, or scope advantage over alternative substrates has been demonstrated .

Procurement for Physical Property Screening in Non-Biological Assays

The compound's reported melting point (34–38 °C) indicates it is a low-melting solid at ambient temperature, which may simplify liquid handling relative to higher-melting analogs . However, this property cannot be claimed as a differentiation point without published comparative data for other 4,5-pyrimidinedicarbonitriles. Users requiring a pyrimidine dicarbonitrile building block with near-ambient melting behavior may include this compound in a physical property screen, but must independently verify whether alternatives offer equivalent or superior handling characteristics .

Quote Request

Request a Quote for 2-Methylpyrimidine-4,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.